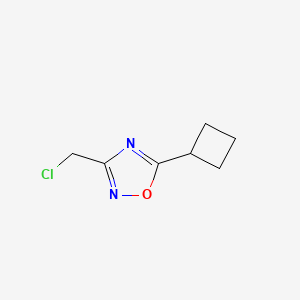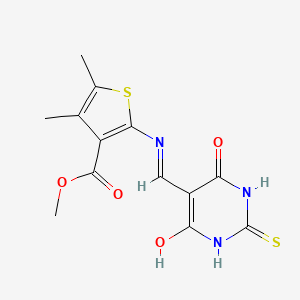
3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole” contains several functional groups. The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The oxadiazole is a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, chloromethylation is a common reaction in organic chemistry . The way of introducing a chloromethyl group into aromatic compounds is the chloromethylation by the Blanc reaction .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the chloromethyl and oxadiazole groups. The chloromethyl group is electrophilic and can undergo nucleophilic substitution reactions . The oxadiazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the characteristics of the functional groups present in the molecule. These could include properties such as polarity, solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
The oxadiazole derivatives, including compounds similar to 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole, are synthesized through various methods and have shown significant biological activities. These activities span across antifungal, antibacterial, antitubercular, insecticidal, herbicidal, analgesic, anti-inflammatory, anticonvulsant, anticancer, and even antiviral properties. A notable mention is the antiretroviral drug raltegravir, which includes a 1,3,4-oxadiazole ring, underscoring the chemical's importance in medicinal chemistry. The synthesis approaches vary, including the cyclodehydration of diacylhydrazines and the use of Vilsmeier reagent as an acid activator, highlighting the versatility and wide applicability of oxadiazoles in pharmaceuticals and agrochemical products (Zarei & Rasooli, 2017).
Antimicrobial Evaluation
Oxadiazole derivatives are explored for their antimicrobial properties, with some showing promising results against a range of pathogens. This aligns with the broader spectrum of biological activities attributed to oxadiazole compounds, further supporting their potential in developing new antimicrobial agents. The structure-activity relationship studies provide insights into optimizing their effectiveness, with certain modifications leading to compounds with significant insecticidal and bactericidal properties (Jafari et al., 2017).
Anticancer and Apoptosis Induction
A particular study identified a 1,2,4-oxadiazole derivative as a novel inducer of apoptosis, showcasing its activity against breast and colorectal cancer cell lines. This discovery not only highlights the therapeutic potential of oxadiazoles in oncology but also provides a foundation for future research into their mechanism of action and application in cancer treatment. The molecular target identified for this activity was TIP47, an IGF II receptor binding protein, suggesting a specific pathway through which these compounds exert their anticancer effects (Zhang et al., 2005).
Material Science Applications
Beyond their biomedical applications, 1,3,4-oxadiazoles have shown significant potential in material science, particularly in the development of polymers for organic light-emitting diodes (LEDs) and liquid crystals. These applications are attributed to their good thermal and chemical stability, high photoluminescence quantum yields, and the ability to exhibit rich mesophases. This diverse range of properties makes oxadiazoles valuable in the design and synthesis of materials with advanced functionalities (Han et al., 2010).
Mécanisme D'action
Mode of Action
The mode of action of 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole is also not well-characterized. It is possible that this compound interacts with its targets through covalent or non-covalent binding, altering their function and leading to changes within the cell. The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-known. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected. It is likely that this compound influences multiple pathways, leading to a variety of downstream effects .
Propriétés
IUPAC Name |
3-(chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-4-6-9-7(11-10-6)5-2-1-3-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNJTQRSUDKTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2962399.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2962404.png)
![N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2962406.png)
![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2962407.png)
![N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2962409.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B2962412.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2962413.png)

![1-(3,4-dimethylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2962415.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B2962418.png)
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2962419.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2962421.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide](/img/structure/B2962422.png)
